N-Benzoyl-3,4-dichloro-L-phenylalanine
Description
N-Benzoyl-3,4-dichloro-L-phenylalanine is a modified amino acid derivative featuring a benzoyl-protected amine group and 3,4-dichloro substituents on the phenyl ring of L-phenylalanine. This compound is primarily utilized in peptide synthesis and pharmacological research, where the benzoyl group acts as a protective moiety to prevent undesired reactions during coupling steps. The 3,4-dichloro substitution enhances the compound's lipophilicity and may influence its binding affinity in biological systems.
Properties
CAS No. |
669775-24-0 |
|---|---|
Molecular Formula |
C16H13Cl2NO3 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
(2S)-2-benzamido-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C16H13Cl2NO3/c17-12-7-6-10(8-13(12)18)9-14(16(21)22)19-15(20)11-4-2-1-3-5-11/h1-8,14H,9H2,(H,19,20)(H,21,22)/t14-/m0/s1 |
InChI Key |
CBKRSJZWWBAUHA-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Benzoyl-3,4-dichloro-L-phenylalanine typically involves the following steps:
Chemical Reactions Analysis
N-Benzoyl-3,4-dichloro-L-phenylalanine undergoes various chemical reactions, including:
Scientific Research Applications
N-Benzoyl-3,4-dichloro-L-phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzoyl-3,4-dichloro-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Boc-3,4-dichloro-L-phenylalanine
- Molecular Formula: C₁₄H₁₆Cl₂NO₄
- Molecular Weight : 333.19 g/mol
- Key Features: The tert-butyloxycarbonyl (Boc) group is a thermally labile protecting group, contrasting with the more stable benzoyl group. Boc protection is commonly removed under acidic conditions (e.g., trifluoroacetic acid), whereas benzoyl groups require stronger hydrolysis or enzymatic cleavage.
Fmoc-3,4-Dimethyl-D-Phenylalanine
- Molecular Formula: Not explicitly stated (analogous structure: Fmoc-protected with 3,4-dimethyl substituents).
- Key Features :
- The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, offering orthogonal protection compared to benzoyl.
- 3,4-Dimethyl substituents introduce steric hindrance and lipophilicity, differing from the electronegative dichloro groups in the target compound.
- D-configuration may limit its use in natural peptide synthesis but could be advantageous in designing enantioselective catalysts .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Key Features :
N-Benzoyl-3:Z-dibenzyl-2-methyleneindolizine
- Molecular Formula: Not explicitly stated (indolizine core with benzoyl and dibenzyl groups).
- Key Features: The indolizine core distinguishes it from phenylalanine derivatives, but the benzoyl group highlights shared acylation strategies. Stability under basic conditions (resistant to aqueous ammonia) contrasts with typical benzoylated amino acids, which may require enzymatic deprotection .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Key Research Findings and Implications
- Protecting Group Stability : Benzoyl offers superior stability under acidic and basic conditions compared to Boc or Fmoc, making it suitable for prolonged synthetic steps .
- Stereochemical Considerations : The L-configuration in this compound ensures compatibility with natural peptide systems, whereas D-isomers (e.g., Fmoc-3,4-Dimethyl-D-Phenylalanine) are niche tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
